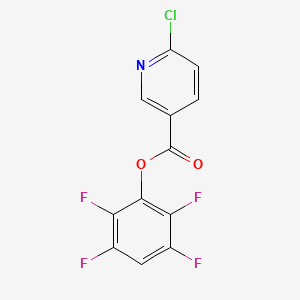
2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate involves the reaction of 2,3,5,6-tetrafluorophenol with 6-chloronicotinic acid under specific conditions. The reaction typically requires a dehydrating agent and a catalyst to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate has several scientific research applications:
作用机制
The mechanism of action of 2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate involves its interaction with specific molecular targets. The compound can form strong covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and processes .
相似化合物的比较
2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate can be compared with other similar compounds, such as:
2,3,5,6-Tetrafluorophenyl Esters: These compounds share the tetrafluorophenyl group and exhibit similar reactivity and applications.
Chloronicotinates: Compounds with the chloronicotinate moiety have similar chemical properties and can undergo similar reactions.
The uniqueness of this compound lies in its combination of the tetrafluorophenyl and chloronicotinate groups, which confer specific reactivity and applications in various fields.
生物活性
2,3,5,6-Tetrafluorophenyl 6-chloronicotinate is a fluorinated compound that has garnered attention for its potential biological applications, particularly in the field of medicinal chemistry and molecular imaging. This article explores its biological activity, synthesis methods, and relevant case studies that highlight its significance in research.
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloronicotinic acid derivatives with fluorinated phenyl groups. Various methods have been developed to enhance yield and purity, including automated synthesis techniques which have shown promising results in producing high-purity compounds suitable for biological evaluation .
Biological Activity
The biological activity of this compound has been primarily investigated in relation to its interaction with specific biological targets such as receptors involved in cancer progression and metastasis.
Research indicates that this compound may act as a ligand for various receptors, including the Prostate-Specific Membrane Antigen (PSMA), which is overexpressed in prostate cancer cells. The binding affinity and specificity of these compounds are crucial for their potential use in targeted therapies and imaging agents .
Case Studies
- Prostate Cancer Imaging : A study demonstrated that derivatives of this compound exhibited significant binding affinity to PSMA. The radiolabeled versions of these compounds were tested for their efficacy in imaging prostate tumors using positron emission tomography (PET). Results indicated high tumor uptake and favorable pharmacokinetics compared to existing imaging agents .
- In Vitro Studies : In vitro assays have shown that compounds based on this compound maintain their biological activity when conjugated with peptides. For instance, a fluorine-18 labeled variant exhibited nanomolar affinity for the CXCR4 receptor, suggesting its potential use in tracking cancer metastasis .
Data Table of Biological Activity
| Compound | Target | Binding Affinity (nM) | Application |
|---|---|---|---|
| This compound | PSMA | <10 | Prostate Cancer Imaging |
| Fluorine-18 labeled derivative | CXCR4 | <20 | Cancer Metastasis Tracking |
属性
CAS 编号 |
1207954-98-0 |
|---|---|
分子式 |
C12H4ClF4NO2 |
分子量 |
305.61 g/mol |
IUPAC 名称 |
(2,3,5,6-tetrafluorophenyl) 6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C12H4ClF4NO2/c13-8-2-1-5(4-18-8)12(19)20-11-9(16)6(14)3-7(15)10(11)17/h1-4H |
InChI 键 |
VFAJGNNQCXQSTE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















